![molecular formula C5H5BrFN3 B572489 2-Bromo-5-fluoropyridine-3,4-diamine CAS No. 1227958-29-3](/img/structure/B572489.png)
2-Bromo-5-fluoropyridine-3,4-diamine
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Overview
Description
2-Bromo-5-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoropyridine involves several steps. It can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluoropyridine is C5H3BrFN . The molecular weight is 175.99 .Chemical Reactions Analysis
2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-fluoropyridine include a melting point of 30-31 °C (lit.), a boiling point of 80-83 °C/44 mmHg (lit.), and a density of 1.707±0.06 g/cm3 (Predicted) . The refractive index is 1.5396 .Scientific Research Applications
Synthesis of Fluorinated Pyridines
2-Bromo-5-fluoropyridine-3,4-diamine: is a valuable precursor in the synthesis of various fluorinated pyridines. These compounds are of interest due to their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. Fluorinated pyridines exhibit reduced basicity and reactivity compared to their non-fluorinated counterparts, making them useful in a range of applications from pharmaceuticals to agrochemicals .
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties2-Bromo-5-fluoropyridine-3,4-diamine can serve as a starting material for the synthesis of herbicides and insecticides, contributing to the creation of compounds with enhanced physical, biological, and environmental characteristics .
Pharmaceutical Research
Approximately 10% of all pharmaceuticals used in medical treatment contain fluorine atoms. The compound 2-Bromo-5-fluoropyridine-3,4-diamine can be utilized in the development of new medicinal candidates, leveraging the advanced knowledge and technology available in fluorine chemistry to accelerate drug discovery and development .
Organic Synthesis
This compound is instrumental in organic synthesis, particularly in Suzuki coupling reactions. It can be used to synthesize 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine , which are important intermediates in the production of various organic molecules .
Catalysis
2-Bromo-5-fluoropyridine-3,4-diamine: can undergo palladium-catalyzed homo-coupling reactions to form biaryls. These reactions are crucial in the field of catalysis, where the compound can act as a ligand or a catalyst in the formation of complex organic structures .
Imaging Agents for Biological Applications
Fluorinated pyridines, including derivatives synthesized from 2-Bromo-5-fluoropyridine-3,4-diamine , are potential imaging agents for various biological applications. They are particularly interesting for the synthesis of 18 F-substituted pyridines , which are used in local radiotherapy for cancer and other biological active compounds .
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-fluoropyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVVGJWLPAWHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720998 |
Source
|
Record name | 2-Bromo-5-fluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227958-29-3 |
Source
|
Record name | 2-Bromo-5-fluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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